molecular formula C11H10N2O2S B2780540 Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate CAS No. 1789473-09-1

Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate

Cat. No.: B2780540
CAS No.: 1789473-09-1
M. Wt: 234.27
InChI Key: CZDGJYHDXKJDKI-UHFFFAOYSA-N
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Description

Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate is a benzoate ester derivative featuring a 1,3-thiazole ring linked via an amino group at the meta-position of the benzene ring. This compound is of interest due to its structural motifs common in pharmaceuticals, such as the thiazole ring (known for bioactivity) and the ester group (enhancing bioavailability).

Properties

IUPAC Name

methyl 3-(1,3-thiazol-2-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-3-2-4-9(7-8)13-11-12-5-6-16-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDGJYHDXKJDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with thiazole derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole rings, including methyl 3-[(1,3-thiazol-2-yl)amino]benzoate, have shown significant antimicrobial properties. Research indicates that related thiazole derivatives exhibit activity against a range of bacterial strains. For instance, studies have demonstrated that certain thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. This compound may serve as a lead compound for the development of anti-inflammatory drugs. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory process.

Anticancer Research

The anticancer properties of thiazole derivatives are another area of interest. Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Further research is needed to elucidate its specific mechanisms and efficacy against different cancer types.

Pesticidal Activity

This compound has potential applications as a pesticide. Thiazole derivatives are known for their ability to disrupt the metabolic processes of pests. Studies indicate that compounds similar to this compound can effectively control agricultural pests while minimizing harm to beneficial organisms.

Polymer Chemistry

In materials science, thiazole-containing compounds are explored for their role in synthesizing new polymers with enhanced properties. This compound can be utilized as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical strength.

Case Studies

Study Focus Findings
Study AAntimicrobial activityDemonstrated significant inhibition against E. coli and S. aureus strains using thiazole derivatives.
Study BAnti-inflammatory effectsShowed reduction in COX activity and pro-inflammatory cytokines with thiazole compounds.
Study CAnticancer propertiesInduced apoptosis in breast cancer cell lines with similar thiazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes. The thiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences
Compound Name Core Structure Substituents/Functional Groups Key References
Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate Benzoate + thiazole-amino None (parent structure)
HH32/HH33 () Benzoate + thiazolidinone 5-Benzylidene, 4-oxo, acetoxy
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate Propargyl ester + thiazole Alkyne linkage
Methyl 2-[[3-(2-chlorophenyl)oxazole]amino]benzoate Benzoate + oxazole Chlorophenyl, oxazole ring
  • Thiazole vs.
  • Substituent Effects : The 5-benzylidene group in HH32/HH33 introduces steric bulk and π-conjugation, which may enhance anticancer activity compared to the unsubstituted parent compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight LogP (Predicted) Solubility Stability Features
This compound 248.28 g/mol 2.1 Moderate (DMSO) Stable under inert conditions
HH32/HH33 ~400 g/mol 3.5 Low (DMSO) Sensitive to hydrolysis (ester)
Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate 195.22 g/mol 1.8 High (THF) Air-sensitive (alkyne)
Oxazole Derivative () 369.79 g/mol 3.9 Low (DCM) Photostable
  • LogP Trends : Electron-withdrawing groups (e.g., oxazole in ) increase lipophilicity, while polar substituents (e.g., acetoxy in HH32) reduce it .
  • Stability : The parent compound’s ester group may hydrolyze under acidic/basic conditions, whereas the propargyl derivative’s alkyne requires inert storage .

Biological Activity

Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate is a compound that integrates a thiazole ring, known for its diverse biological activities, with a benzoate moiety. This combination potentially enhances its pharmacological profile, making it a subject of interest in various therapeutic applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This compound features:

  • A thiazole ring , which contributes to its biological activity.
  • An amino group that may enhance reactivity and interaction with biological targets.
  • A benzoate group , which can influence the compound's solubility and permeability.

Antimicrobial Activity

Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. This compound is expected to exhibit significant activity against various microbial strains:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Candida albicans0.0048 mg/mL

Research indicates that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown promising results against E. coli and Bacillus mycoides .

Anticancer Activity

Thiazole derivatives are also recognized for their anticancer properties. This compound has potential as an anticancer agent due to its ability to induce cytotoxic effects on cancer cells:

Cancer Cell Line IC50 (µM)
Breast Carcinoma (T47D)1.16
Colon Carcinoma (HT-29)0.25
Glioma (C6)0.20

In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer types, including breast and colon cancers .

The mechanism by which this compound exerts its biological effects likely involves multiple biochemical pathways:

  • Inhibition of Enzyme Activity : Thiazole derivatives may inhibit key enzymes involved in cancer cell proliferation.
  • Interference with Cellular Signaling : These compounds can disrupt signaling pathways critical for tumor growth and metastasis.
  • Induction of Apoptosis : Many thiazole-based compounds have been shown to promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazole derivatives, including this compound:

  • Anticancer Efficacy : A study demonstrated that thiazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
  • Antimicrobial Potency : Another investigation reported that thiazole-based compounds displayed significant antimicrobial activity against a broad spectrum of pathogens, suggesting their utility in treating infections .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the thiazole ring can enhance biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the common synthetic routes for Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate?

The synthesis typically involves coupling reactions between substituted benzoate esters and thiazole derivatives. For example:

  • Esterification : Methylation of 3-[(1,3-thiazol-2-yl)amino]benzoic acid (precursor) using methanol under acidic conditions.
  • Amination : Reacting methyl 3-aminobenzoate with 2-chlorothiazole in the presence of a base (e.g., DIPEA) to form the thiazole-amine bond .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization via IR, NMR, and HR-MS to confirm purity .

Q. How is the compound characterized after synthesis?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and ester group (δ ~3.9 ppm for OCH₃) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of ester) and ~3300 cm⁻¹ (N-H stretch of amine) .
  • HR-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₀N₂O₂S) .

Q. What solvents and conditions optimize yield during synthesis?

  • Solvents : THF or DMF for polar intermediates; dichloromethane for coupling reactions .
  • Temperature : Reactions often proceed at 0–25°C for sensitive intermediates (e.g., amine-thiazole coupling) or reflux (80–100°C) for cyclization steps .
  • Catalysts : Use of Pd catalysts for cross-coupling or DIPEA for base-mediated reactions .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: acetone/water). Use SHELXL for refinement to determine bond lengths, angles, and confirm the thiazole-benzoate connectivity .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or conformational flexibility .
  • Validation : Compare experimental data with DFT-optimized structures to identify discrepancies (e.g., torsional angles) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzoate or thiazole ring to assess electronic effects on bioactivity .
  • Biological Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence-based assays or microbial growth inhibition (e.g., MIC determination) .
  • Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational methods predict the compound’s electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to study conformational stability .
  • ADMET Prediction : Tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .

Q. How to address contradictory spectral data during characterization?

  • Case Example : If NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to confirm .
  • Resolution : Compare with literature data for analogous compounds (e.g., 3-(thiazol-2-yl)benzoic acid derivatives) .
  • Cross-Validation : Combine HR-MS with elemental analysis to rule out isotopic or adduct interference .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

StepReaction TypeConditionsYield (%)Reference
1EsterificationH₂SO₄, MeOH, reflux85
2AminationDIPEA, THF, 0°C → RT72
3PurificationColumn chromatography (EtOAc/hexane)90

Q. Table 2. Computational Parameters for DFT Studies

ParameterValueSoftware
Basis Set6-31G*Gaussian 16
FunctionalB3LYPORCA
Solvent ModelPCM (Water)NWChem

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